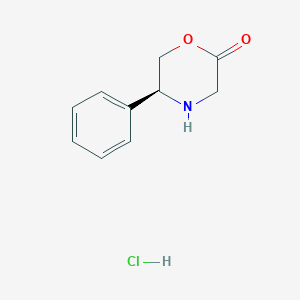![molecular formula C21H20F2N4O2S B2707578 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 913512-74-0](/img/structure/B2707578.png)
2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H20F2N4O2S and its molecular weight is 430.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
Quinazolinone derivatives have been extensively studied for their anticancer properties. For instance, the synthesis and cytotoxic evaluation of quinazolinone-5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates revealed that certain compounds exhibited remarkable cytotoxic activity against cancer cell lines, such as HeLa cells. The introduction of specific substituents on the quinazolinone ring, like the propyl moiety, improved cytotoxic activity, suggesting the potential for further optimization and development of quinazolinone-based anticancer agents (Hassanzadeh et al., 2019). Similarly, sulphonyl acetamide analogues on the quinazolinone ring were generated and screened for in vitro cytotoxic activity against various human cancer cell lines, demonstrating potent anticancer activity across different cancer types, indicating the significant therapeutic potential of these compounds (Jabeena Khazir et al., 2020).
Antimicrobial and Antiviral Activities
Quinazolinone derivatives have also been explored for antimicrobial and antiviral activities. For instance, a study on the synthesis and in vitro antimicrobial activity of quinazolinone–sulfonamide linked hybrid entities derived from glycine showed that most of the screened compounds displayed a varied degree of inhibitory actions against different bacteria and fungi, indicating their potential as antimicrobial agents (S. Vanparia et al., 2013). Furthermore, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and evaluated for antiviral activities against respiratory and biodefense viruses, demonstrating significant activity against specific viral strains, suggesting the potential use of quinazolinone derivatives in treating viral infections (P. Selvam et al., 2007).
Scaffold for Drug Development
Quinazolinone derivatives serve as a valuable scaffold for the development of novel therapeutic agents. For example, the green synthesis process for quinazolin-4(3H)-one synthons and their amides explored their DNA photo-disruptive properties and molecular docking studies, indicating their potential as synthons for drug development, especially in photo-chemo or photodynamic therapeutics (Chrysoula Mikra et al., 2022).
Propriétés
IUPAC Name |
2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2S/c22-16-8-7-13(10-17(16)23)25-20-15-5-1-2-6-18(15)26-21(27-20)30-12-19(28)24-11-14-4-3-9-29-14/h1-2,5-8,10,14H,3-4,9,11-12H2,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYXXFVQQXSUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2707498.png)
![N-(3,4-dimethylphenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2707499.png)
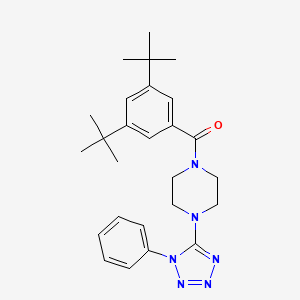
![N~1~-(4-chlorophenyl)-2-{2-methyl-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2707502.png)
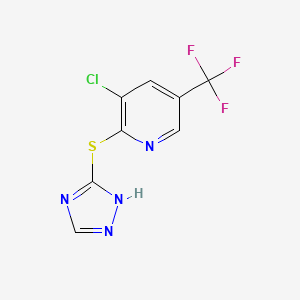
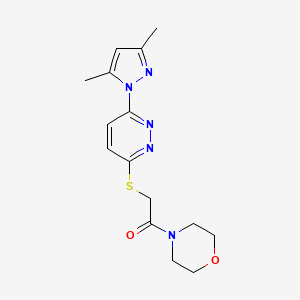
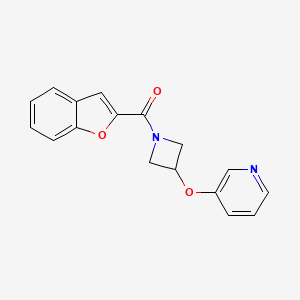
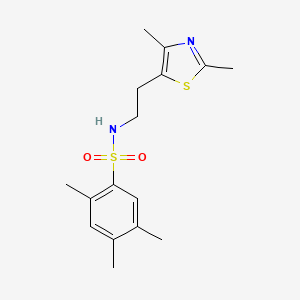
![4-[4-(Difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2707512.png)
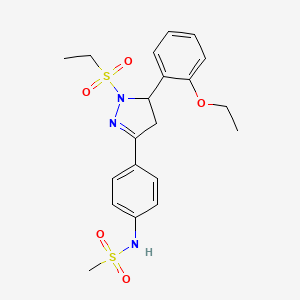
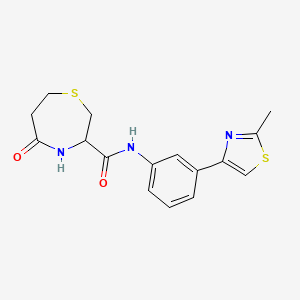
![Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B2707515.png)
